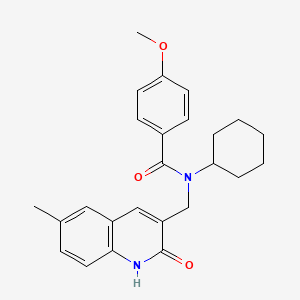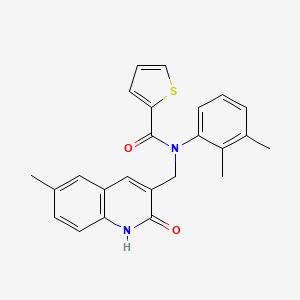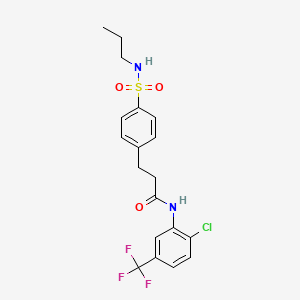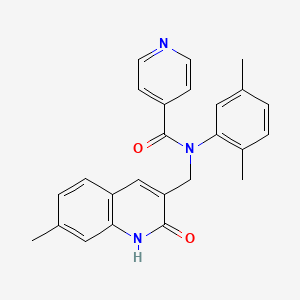
N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-4-methylbenzamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as EMB-001 and is a member of the benzamide family. The purpose of
作用機序
The mechanism of action of N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-4-methylbenzamide is not fully understood. However, studies have suggested that this compound exerts its anti-cancer activity by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that is involved in the folding and stabilization of various proteins, including those that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-4-methylbenzamide has several biochemical and physiological effects. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and induce cell cycle arrest. Additionally, N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-4-methylbenzamide has been shown to inhibit the migration and invasion of cancer cells.
実験室実験の利点と制限
One of the major advantages of using N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-4-methylbenzamide in lab experiments is its potent anti-cancer activity. This compound has been shown to be effective against various cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-4-methylbenzamide in lab experiments is its potential toxicity. Further studies are needed to determine the toxicity profile of this compound and its potential side effects.
将来の方向性
There are several future directions for the research of N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-4-methylbenzamide. One of the most promising directions is the development of this compound as a potential anti-cancer drug. Further studies are needed to determine the efficacy and toxicity profile of this compound in preclinical and clinical trials. Additionally, studies are needed to determine the potential applications of N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-4-methylbenzamide in other fields, such as neurodegenerative diseases and infectious diseases. Finally, studies are needed to further elucidate the mechanism of action of this compound and identify potential targets for drug development.
合成法
The synthesis of N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-4-methylbenzamide is a multistep process that involves the use of various reagents and solvents. The first step involves the reaction of 3-ethyl-1,2,4-oxadiazole-5-carboxylic acid with thionyl chloride to form 3-ethyl-1,2,4-oxadiazole-5-carbonyl chloride. The second step involves the reaction of 3-ethyl-1,2,4-oxadiazole-5-carbonyl chloride with 3-aminophenylboronic acid to form N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide. The final step involves the reaction of N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide with 4-methylbenzoyl chloride to form N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-4-methylbenzamide.
科学的研究の応用
N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-4-methylbenzamide has been extensively studied for its potential applications in various fields. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-4-methylbenzamide has potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer.
特性
IUPAC Name |
N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-3-16-20-18(23-21-16)14-5-4-6-15(11-14)19-17(22)13-9-7-12(2)8-10-13/h4-11H,3H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYAZQKKJLZSER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-4-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

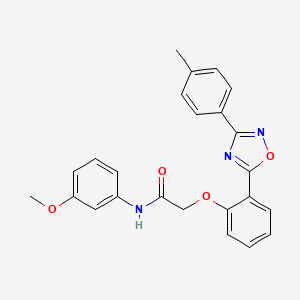
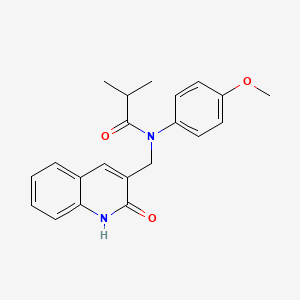


![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide](/img/structure/B7710785.png)
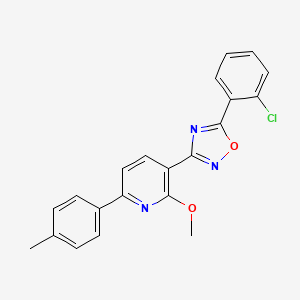
![N-(4-chlorophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7710797.png)

